molecular formula C28H21N B1427306 N-[4-(1-Naphthyl)phenyl]-4-biphenylamine CAS No. 897921-59-4

N-[4-(1-Naphthyl)phenyl]-4-biphenylamine

Cat. No. B1427306
M. Wt: 371.5 g/mol
InChI Key: DOTSEUKJBPAPGG-UHFFFAOYSA-N
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Description

“N-[4-(1-Naphthyl)phenyl]-4-biphenylamine” is a chemical compound with the molecular formula C28H21N and a molecular weight of 371.48 . It appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular structure of “N-[4-(1-Naphthyl)phenyl]-4-biphenylamine” consists of a biphenyl core with two phenyl rings and a naphthyl ring attached to it . The compound has a complex structure with multiple aromatic rings, contributing to its unique properties.


Physical And Chemical Properties Analysis

“N-[4-(1-Naphthyl)phenyl]-4-biphenylamine” is a solid at 20°C . The compound has a melting point range of 99.0 to 103.0°C .

Scientific Research Applications

  • Electron Transport in Naphthylamine-Based Organic Compounds : Naphthylamine-based compounds, including derivatives of N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, have been identified as possessing electron transporting abilities. These compounds show significant electron mobilities, making them suitable for use in OLEDs (Tse, Kwok, & So, 2006).

  • Transport and Luminescence in Naphthyl Phenylamine Model Compounds : Studies on Naphthyl phenylamine (NPA) compounds, closely related to N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, have explored the impact of polar side groups on transport and luminescence properties. These studies highlight the correlation between hole mobilities and dipole moments of the compounds (Tong et al., 2004).

  • Organic Light-Emitting Devices with N-Triarylamine-Based Materials : N-Triarylamine-based derivatives, including those similar to N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, have been synthesized and characterized for use in OLEDs. These materials exhibit promising hole injecting/transporting properties, contributing to the efficiency of OLEDs (Cho et al., 2009).

  • Naphthyl Substituted Triphenylamine Derivatives in Red PhOLEDs : Certain naphthyl substituted triphenylamine derivatives, related to N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, have been studied for their use as hole transporting materials in red phosphorescent OLEDs. These compounds demonstrate adequate ionization potentials and high hole drift mobilities, making them suitable for this application (Krucaite et al., 2019).

  • Carrier Transport Properties of Amorphous Organic Semiconductors : Research has also been conducted on the hole transport properties of phenylamine-based compounds, including those related to N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, using thin-film transistor measurement techniques. These studies provide insights into the energetic disorder of the materials, which is crucial for their applications in electronic devices (Cheung et al., 2008).

Safety And Hazards

“N-[4-(1-Naphthyl)phenyl]-4-biphenylamine” is classified as a potentially irritating substance. It may cause skin and eye irritation . Safety precautions include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

N-(4-naphthalen-1-ylphenyl)-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N/c1-2-7-21(8-3-1)22-13-17-25(18-14-22)29-26-19-15-24(16-20-26)28-12-6-10-23-9-4-5-11-27(23)28/h1-20,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTSEUKJBPAPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-Naphthyl)phenyl]-4-biphenylamine

CAS RN

897921-59-4
Record name N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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